Naphtho[2,1-b]thiophene-2-thiol
Description
Contextualization within Naphthothiophene and Thiophene (B33073) Heterocycle Chemistry
Naphtho[2,1-b]thiophene-2-thiol belongs to the family of polycyclic aromatic hydrocarbons containing a thiophene ring fused to a naphthalene (B1677914) system. Thiophene (C₄H₄S), a five-membered aromatic ring with a sulfur heteroatom, is a cornerstone of heterocyclic chemistry. Its derivatives are known for their wide range of chemical reactivity and are integral components in many pharmaceuticals and materials. nih.govnih.gov The fusion of a thiophene ring with other aromatic systems, such as benzene (B151609) to form benzothiophene (B83047), or as in this case, naphthalene to form naphthothiophene, significantly expands the electronic and structural diversity of these molecules. rroij.com
Naphtho[2,1-b]thiophene (B14763065) itself is a stable heterocyclic compound. ontosight.ai The fusion of the naphthalene and thiophene rings creates a unique bicyclic structure with distinct chemical and physical properties that have been a subject of interest in organic chemistry. ontosight.ai The reactivity of the parent naphtho[2,1-b]thiophene is influenced by the sulfur atom, making it amenable to various reactions like electrophilic substitution and metal-catalyzed cross-coupling. ontosight.ai
The "-2-thiol" suffix indicates the attachment of a sulfhydryl (-SH) group at the second position of the thiophene ring. Thiols are the sulfur analogs of alcohols and are known for their distinct reactivity, including their ability to form disulfides and participate in various coupling reactions. The introduction of a thiol group onto the naphthothiophene scaffold would be expected to impart unique properties and open up new avenues for derivatization and application.
Significance and Research Paradigms of this compound and its Derivatives in Modern Chemistry
Derivatives of the parent naphtho[2,1-b]thiophene have been investigated for their potential in medicinal chemistry and materials science. For instance, some have shown antimicrobial and antifungal properties. ontosight.ai Furthermore, the optoelectronic properties of naphthothiophene-based compounds have made them candidates for applications in organic light-emitting diodes (OLEDs). ontosight.ai
The thiol group is a versatile functional handle in organic synthesis and materials science. Thiolation is a widely used technique to enhance the properties of various molecules and materials. For example, thiolated polymers exhibit enhanced mucoadhesive and mechanical properties, which is beneficial for drug delivery systems. nih.gov It is conceivable that this compound could serve as a key intermediate for the synthesis of more complex molecules with tailored properties. The thiol group could be used for attachment to other molecules or surfaces, or for the construction of novel supramolecular architectures.
Given the established importance of both the naphthothiophene core and the thiol functional group, the lack of specific research on this compound represents a notable gap in the field. Future research in this area could involve its synthesis, characterization, and exploration of its utility in developing novel materials and biologically active compounds.
Data Tables
Due to the limited availability of specific experimental data for this compound, the following tables provide information on its parent compound, Naphtho[2,1-b]thiophene, and the related compound 2-Naphthalenethiol to offer a comparative context.
Table 1: Properties of Naphtho[2,1-b]thiophene
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈S | nih.gov |
| PubChem CID | 67474 | nih.gov |
| Structure | Naphthalene ring fused to a thiophene ring | ontosight.ai |
| Key Reactions | Electrophilic substitution, metal-catalyzed cross-coupling | ontosight.ai |
| Potential Applications | Medicinal chemistry, materials science (e.g., OLEDs) | ontosight.ai |
Table 2: Properties of 2-Naphthalenethiol
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈S | nih.gov |
| IUPAC Name | Naphthalene-2-thiol | nih.gov |
| Appearance | White solid | wikipedia.org |
| Melting Point | 81 °C | nih.gov |
| Boiling Point | 286-288 °C | nih.gov |
| Key Reactions | Lithiation at the 1 and 3-positions | wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
110337-80-9 |
|---|---|
Molecular Formula |
C12H8S2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
benzo[e][1]benzothiole-2-thiol |
InChI |
InChI=1S/C12H8S2/c13-12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-12/h1-7,13H |
InChI Key |
BWBFGNKKDRNXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(S3)S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Naphtho 2,1 B Thiophene 2 Thiol and Thiol Functionalized Naphthothiophenes
Strategic Approaches to the Naphtho[2,1-b]thiophene (B14763065) Core Synthesis
The construction of the tricyclic naphtho[2,1-b]thiophene system can be achieved through various synthetic strategies, each offering distinct advantages in terms of starting material availability, efficiency, and substituent tolerance.
Cyclization Reactions Involving Sulfur Sources
A common and effective method for the synthesis of thiophene-fused aromatic systems involves the cyclization of appropriate precursors with a sulfur source. For instance, the reaction of 1-acetonaphthones with anilines and elemental sulfur under catalyst-free heating conditions provides a rapid route to 1-anilinonaphtho[2,1-b]thiophenes. rsc.org This three-component reaction highlights a straightforward approach to constructing the naphtho[2,1-b]thiophene core with concomitant introduction of a substituent at the 1-position. rsc.org
Another approach involves the use of sodium thiosulfate (B1220275) (Na₂S₂O₃) as the sulfur source. In a one-pot synthesis, 2-bromo-1,4-naphthoquinone and various alkynes can be reacted to form 2-(R-ethynyl)-1,4-naphthoquinones, which then undergo cyclization with sodium thiosulfate to yield 2-substituted-naphtho[2,3-b]thiophene-4,9-diones. google.com While this example leads to a different isomer, the principle of using sodium thiosulfate as a sulfur source for cyclization is a valuable strategy in thiophene (B33073) synthesis.
One-Pot Synthetic Procedures from Arenethiols and α-Halo Ketones
One-pot syntheses offer significant advantages in terms of operational simplicity and efficiency. A notable one-pot method for the synthesis of naphtho[2,1-b]thiophenes involves the reaction of arenethiols with α-halo ketones. wikipedia.org This process is promoted by a supported reagent system, Na₂CO₃/SiO₂-PPA/SiO₂ (polyphosphoric acid on silica (B1680970) gel). The reaction proceeds through the initial formation of an α-sulfanyl ketone, which then undergoes cyclization in the presence of the solid-supported acid to afford the desired naphtho[2,1-b]thiophene. wikipedia.org This method can also be adapted to use α-bromo acetals in place of α-halo ketones, leading to the target compounds in a one-pot, three-step reaction. wikipedia.org
| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Product | Ref |
| Arenethiol | α-Halo Ketone | Na₂CO₃/SiO₂, PPA/SiO₂ | Naphtho[2,1-b]thiophene | wikipedia.org |
| Arenethiol | α-Bromo Acetal | Na₂CO₃/SiO₂, PPA/SiO₂ | Naphtho[2,1-b]thiophene | wikipedia.org |
Metal-Catalyzed Routes for Naphthothiophene Formation
Transition metal catalysis provides powerful tools for the construction of complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions are particularly effective for the regioselective synthesis of naphthothiophenes. organic-chemistry.org One such strategy begins with commercially available 2,3-dibromothiophenes. Through a one-pot sequence of Suzuki and Sonogashira coupling reactions, followed by an intramolecular alkyne-carbonyl metathesis reaction catalyzed by p-toluenesulfonic acid, various isomeric naphthothiophenes can be accessed. organic-chemistry.org
Copper-catalyzed reactions also play a role in the synthesis of naphthothiophene isomers. For example, polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes can be synthesized from 8-halo-1-ethynylnaphthalenes using potassium ethylxanthate (B89882) as the sulfur source in a copper-catalyzed Ullmann-type C(aryl)–S bond formation and subsequent α-addition to the alkyne. nih.gov
Introduction and Functionalization of the Thiol Group at the 2-Position
Once the naphtho[2,1-b]thiophene core is established, the next critical step is the introduction of a thiol group at the C-2 position. This can be approached through the derivatization of a pre-functionalized precursor or by direct thiolation of the heterocyclic core.
Derivatization from Naphthofuran and Naphthothiophene Carboxylates
A common strategy for introducing a thiol group is through the conversion of a carboxylic acid functional group. Naphtho[2,1-b]thiophene-2-carboxylic acid is a known compound and serves as an ideal precursor for the synthesis of naphtho[2,1-b]thiophene-2-thiol. nih.gov While the direct conversion of this specific carboxylic acid to the thiol has not been extensively documented in readily available literature, general methodologies for the direct photocatalytic thiolation of unprotected carboxylic acids exist. This method utilizes a thionocarbonate reagent that traps the alkyl radical formed upon decarboxylation, leading to the formation of the free thiol.
The synthesis of the precursor, naphtho[2,1-b]thiophene-2-carboxylic acid, is itself a key step. Research into the synthesis of naphthothiophene derivatives is ongoing, with a focus on developing efficient and selective routes. nih.gov
| Precursor | General Transformation | Target Functional Group | Potential Reagents | Ref |
| Naphtho[2,1-b]thiophene-2-carboxylic acid | Decarboxylative Thiolation | -SH | Thionocarbonate, Photocatalyst |
Specific Thiolation Methodologies at C-2 of Naphthothiophenes
Direct thiolation at the C-2 position of the naphtho[2,1-b]thiophene ring presents a more direct but potentially challenging approach due to regioselectivity issues. However, several strategies can be envisioned based on established thiophene chemistry.
One powerful, albeit indirect, method for the synthesis of aryl thiols from the corresponding phenols is the Newman-Kwart rearrangement . wikipedia.orgorganic-chemistry.org This reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the desired thiophenol. wikipedia.orgorganic-chemistry.org To apply this to the synthesis of this compound, one would first need to synthesize naphtho[2,1-b]thiophen-2-ol. This hydroxy derivative could then be converted to the O-naphthothienyl thiocarbamate, which upon heating, would rearrange to the S-naphthothienyl thiocarbamate. Subsequent hydrolysis would yield the target thiol.
Another potential route involves the lithiation of the naphtho[2,1-b]thiophene core, followed by quenching with elemental sulfur. The C-2 position of the thiophene ring is often susceptible to deprotonation by strong bases like n-butyllithium. The resulting lithiated species can then react with sulfur to form a lithium thiolate, which upon acidic workup, would yield the thiol.
Finally, the synthesis could proceed through a halogenated intermediate . If 2-halonaphtho[2,1-b]thiophene can be synthesized, this could serve as an electrophilic partner in a nucleophilic substitution reaction with a sulfur nucleophile, such as sodium sulfide (B99878) or sodium hydrosulfide (B80085), to introduce the thiol group.
These proposed methodologies, summarized in the table below, represent advanced and strategic approaches to the synthesis of the target compound, leveraging well-established synthetic transformations in heterocyclic chemistry.
| Synthetic Strategy | Intermediate | Key Transformation | Product |
| Newman-Kwart Rearrangement | Naphtho[2,1-b]thiophen-2-ol | O-Aryl thiocarbamate rearrangement | This compound |
| Direct Thiolation via Lithiation | 2-Lithio-naphtho[2,1-b]thiophene | Reaction with elemental sulfur | This compound |
| Nucleophilic Substitution | 2-Halo-naphtho[2,1-b]thiophene | Reaction with a sulfur nucleophile | This compound |
Synthesis of this compound Derivatives via Cross-Coupling and Functionalization
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the modification of the naphthothiophene scaffold, these methods are invaluable for introducing a diverse range of functional groups.
Suzuki Cross-Coupling Applications for Aryl/Heteroaryl Substitution
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org Its popularity stems from the mild reaction conditions, commercial availability of a vast number of boronic acids, and the low toxicity of the boron-containing byproducts. uwindsor.ca
The catalytic cycle involves three main steps:
Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a bromo- or iodo-naphthothiophene), forming a Pd(II) complex. youtube.comlibretexts.org
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium complex. youtube.com
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. youtube.com
For the synthesis of aryl- or heteroaryl-substituted naphthothiophenes, a halogenated naphthothiophene precursor would be coupled with a suitable aryl or heteroaryl boronic acid. The reactivity of the halide is typically I > Br > Cl. youtube.com While traditional catalysts worked well for iodides and bromides, newer catalyst systems featuring bulky, electron-rich phosphine (B1218219) ligands have enabled the efficient coupling of less reactive aryl chlorides. uwindsor.ca Aqueous solvent systems, such as n-butanol/water, have proven effective for coupling heteroaryl chlorides with thiophene- and furanboronic acids. acs.org
| Catalyst/Ligand | Coupling Partner 1 (Halide) | Coupling Partner 2 (Boronic Acid) | Base | Solvent | Typical Yield |
| Pd(PPh₃)₄ | 2-Bromo-naphtho[2,1-b]thiophene | Phenylboronic acid | Na₂CO₃ | Toluene/Ethanol/H₂O | High |
| Pd(OAc)₂ / SPhos | 2-Chloro-naphtho[2,1-b]thiophene | 2-Thiopheneboronic acid | K₃PO₄ | n-Butanol/H₂O | Near Quantitative acs.org |
| Palladacycle uwindsor.ca | 4-Chloro-acetophenone | Phenylboronic acid | K₃PO₄ | DMF | 98% uwindsor.ca |
| PdCl₂(dppf) | Bromoquinoline | Pyridineboronic acid | K₂CO₃ | DME | High youtube.com |
This table presents representative examples of Suzuki coupling conditions. Actual results may vary based on specific substrates and precise conditions.
Sonogashira Coupling for Ethynyl-Functionalized Naphthothiophenes
The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. acs.org This methodology is fundamental for the synthesis of conjugated enynes and arylalkynes. youtube.com
The reaction mechanism is understood to proceed via two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition, while the copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. libretexts.org To avoid the undesired homocoupling of terminal alkynes (Glaser coupling), the reaction is typically run under an inert atmosphere. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent this side reaction. uwindsor.ca
To prepare ethynyl-functionalized naphthothiophenes, a halogenated naphtho[2,1-b]thiophene would be reacted with a terminal alkyne. The choice of alkyne allows for the introduction of various substituents at the ethynyl (B1212043) terminus. The reaction is known for its mild conditions, often proceeding at room temperature. libretexts.org
| Catalyst System | Halide Substrate | Alkyne Substrate | Base/Solvent | Key Features |
| Pd(PPh₃)₄ / CuI | Aryl Iodide/Bromide | Phenylacetylene | Et₃N / THF | Classic conditions, high yields for iodides. |
| PdCl₂(PPh₃)₂ / CuI | Aryl Bromide | 1-Octyne | Piperidine / DMF | Effective for less reactive bromides. |
| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Bromide | Trimethylsilylacetylene | Cs₂CO₃ / Dioxane | Copper-free, room temperature coupling. libretexts.org |
| [Cp*Rh(MeCN)₃][SbF₆]₂ | Phenylboronic acid | Alkynes | N/A | A rhodium-promoted three-component reaction involving sulfur powder to form thiophenes. |
This table illustrates common Sonogashira coupling conditions applicable for the functionalization of naphthothiophene scaffolds.
Multi-Component Reactions for Complex Thiophene-Based Derivatives
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a one-pot reaction to form a single product that incorporates significant portions of all starting materials. researchgate.net These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. researchgate.net
Several MCRs are known for the synthesis of thiophene rings, most notably the Gewald reaction. researchgate.net The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce a 2-aminothiophene. libretexts.org By strategically choosing the starting components, highly functionalized thiophenes can be assembled in a single step.
While direct MCR synthesis of the Naphtho[2,1-b]thiophene core is less common, MCRs can be employed to build complex thiophene derivatives that could be further elaborated into fused systems. For instance, a three-component reaction of an appropriate ketone, an active methylene (B1212753) nitrile (like malononitrile), and elemental sulfur can yield polysubstituted 2-aminothiophenes. youtube.com These reactions can be catalyzed by various means, including bases, metals, or even run under catalyst-free conditions. researchgate.net
| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 (+ Reactant 4) | Catalyst/Conditions | Product Type | Ref |
| Gewald-type | Cyclohexanone | Malononitrile | Elemental Sulfur (S₈) | Morpholine / Ethanol, reflux | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene | youtube.com |
| 3-Component | Aryl hydrazones | Elemental Sulfur (S₈) | Active methylene compounds | Triethylamine / Ethanol, reflux | Polysubstituted thiophenes | researchgate.net |
| 4-Component | Aldehydes | Thiocyanoacetamide | 3-Oxobutanamide derivatives | Alkylating agents / N-methyl morpholine | Functionalized thieno[2,3-b]pyridines | researchgate.net |
| Rh-promoted 3-Component | Alkynes | Sulfur powder | Phenylboronic acid | [Cp*Rh(MeCN)₃][SbF₆]₂ | Substituted thiophenes | researchgate.net |
This table showcases the versatility of MCRs in synthesizing diverse thiophene structures.
Regioselective and Stereoselective Synthesis of Thiol-Containing Naphthothiophenes
Achieving regiochemical and stereochemical control is a significant challenge in the synthesis of complex heterocyclic molecules. For thiol-containing naphthothiophenes, this control dictates the precise location and spatial orientation of the thiol group, which is crucial for its chemical properties and potential applications.
A regioselective synthesis for substituted naphthothiophenes has been described using a "lactone methodology". This approach involves the directed metalation of an N,N-diethylamide of an aryl carboxylic acid to introduce a methylsulfanyl group ortho to the amide. Subsequent side-chain deprotonation and cyclization in one pot yield a thioindoxyl, which is then reduced to the corresponding naphthothiophene. This method provides a high degree of control over the substitution pattern on the resulting fused ring system.
For the introduction of the thiol group itself, stereoselective methods are critical. The hydrothiolation of alkynes is a direct route to vinyl sulfides. Recent advancements have demonstrated that the addition of thiols to electron-rich thioalkynes can be facilitated by an organic base, proceeding with high regio- and stereospecificity. This reaction occurs rapidly at room temperature and affords trans addition products in nearly quantitative yields. The dual electron-donating and -attracting nature of the sulfur atom is believed to be key to controlling the selectivity. This method's compatibility with various solvents, including water/DMSO mixtures, enhances its applicability.
Alternatively, a thiol or protected thiol group can be introduced via nucleophilic substitution (SN2) reaction on a suitable halo-naphthothiophene precursor. The use of a nucleophile like sodium hydrosulfide (NaSH) can directly install the thiol group.
Theoretical and Advanced Spectroscopic Characterization of Naphtho 2,1 B Thiophene 2 Thiol Systems
Computational Investigations of Electronic Structure and Reactivity
Computational chemistry provides powerful tools to predict and understand the behavior of molecules at the electronic level. For Naphtho[2,1-b]thiophene-2-thiol, these methods illuminate its reactivity, photophysical properties, and structural nuances.
Frontier Molecular Orbital (FMO) Analysis of Thiol-Functionalized Naphthothiophenes
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. In the case of thiol-functionalized naphthothiophenes, the HOMO is typically a π-orbital delocalized across the aromatic system, with significant contributions from the sulfur heteroatom and the thiol substituent. The LUMO is also a π*-orbital, distributed across the fused ring system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The introduction of the thiol group, a strong electron-donating group, is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and enhancing the molecule's nucleophilicity and susceptibility to electrophilic attack. Computational studies on related thiophene (B33073) derivatives support this notion, indicating that functionalization significantly modulates the FMO energies. chemicalbook.com
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.8 | Delocalized π-orbital with significant contribution from the thiol sulfur. |
| LUMO | -1.9 | Delocalized π*-orbital across the naphthothiophene core. |
| HOMO-LUMO Gap | 3.9 | Indicates moderate reactivity and potential for charge-transfer processes. |
Charge-Transfer Excitations and Photophysical Properties
The electronic transitions in this compound are of significant interest for its potential applications in optoelectronics. The presence of both an electron-rich thiol group and an extended aromatic system facilitates intramolecular charge transfer (ICT) upon photoexcitation. When the molecule absorbs light, an electron can be promoted from a molecular orbital primarily located on the thiol and the thiophene sulfur (the donor) to an orbital predominantly on the naphthalene (B1677914) part of the molecule (the acceptor).
These ICT states are crucial in determining the photophysical properties, such as fluorescence and phosphorescence. The efficiency and wavelength of these emissions are highly dependent on the extent of charge separation in the excited state and the geometry of the molecule. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the energies and characteristics of these charge-transfer excitations. arxiv.org The solvent environment can also play a significant role, with polar solvents often stabilizing the charge-separated excited state, leading to a red-shift in the emission spectrum.
| Property | Predicted Value | Notes |
|---|---|---|
| Absorption Maximum (λmax) | ~350-400 nm | Corresponds to the π-π* transition with some charge-transfer character. |
| Emission Maximum (λem) | ~450-500 nm | Fluorescence arising from the intramolecular charge-transfer excited state. |
| Quantum Yield | Variable | Dependent on solvent polarity and temperature. |
Aromaticity and Electronic Delocalization Studies
The aromaticity of the naphthothiophene system is a key determinant of its stability and chemical behavior. Aromaticity is characterized by cyclic delocalization of π-electrons, leading to bond length equalization and enhanced thermodynamic stability. Various computational indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA), are used to quantify the degree of aromaticity.
Molecular Modeling and Conformation Analysis of Thiol Tautomers
Thiol-substituted aromatic compounds can exist in two tautomeric forms: the thiol form (-SH) and the thione form (=S). In the case of this compound, this would be an equilibrium between the thiol tautomer and the corresponding thione tautomer, Naphtho[2,1-b]thiophen-2(3H)-one. Computational modeling, typically using density functional theory (DFT), can be employed to determine the relative stabilities of these tautomers. For most aromatic thiols, the thiol form is significantly more stable than the thione form. dergipark.org.tr
Conformational analysis also involves determining the preferred orientation of the thiol group relative to the aromatic ring. The rotation around the C-S bond will have a specific energy profile, with certain dihedral angles being more energetically favorable due to steric and electronic interactions with the adjacent parts of the molecule. Molecular modeling can map this potential energy surface to identify the global and local energy minima, which correspond to the most stable conformations.
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the definitive identification and structural characterization of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the chemical environment of individual atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Thiol Proton and Carbon Environments
¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the structure of this compound.
The proton NMR (¹H NMR) spectrum would show a characteristic signal for the thiol proton (-SH). This peak is typically a singlet and its chemical shift can vary depending on the concentration, solvent, and temperature due to hydrogen bonding. Generally, for aromatic thiols, this proton resonates in the region of 3-4 ppm. The protons on the naphthothiophene ring system would appear in the aromatic region (typically 7-9 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the sulfur heteroatom and the thiol group.
The carbon NMR (¹³C NMR) spectrum provides information on each unique carbon atom in the molecule. The carbon atom directly attached to the thiol group (C-2) would have a characteristic chemical shift influenced by the electronegativity of the sulfur atom. The other carbon atoms of the naphthothiophene skeleton would resonate in the aromatic region, and their precise chemical shifts can be assigned using two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). Studies on similar naphthothiophene derivatives have shown that the chemical shifts of the carbon atoms are sensitive to the nature and position of substituents. mdpi.comrsc.org
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| SH | ~3.5 (s) | - |
| C2 | - | ~125-130 |
| Aromatic Protons | ~7.0-8.5 (m) | - |
| Aromatic Carbons | - | ~120-140 |
X-ray Diffraction Analysis for Solid-State Molecular Geometry of Thiol Derivatives
The key geometric parameters, such as the C-S bond lengths within the thiophene ring and the C-SH bond, can be inferred from established data. Thiophene C-S bond lengths are typically in the range of 1.80 Å to 1.85 Å. jchps.com The exocyclic C-SH bond length would be comparable to that in other aromatic thiols. The molecular packing in the solid state would likely be governed by weak intermolecular interactions, such as π-π stacking between the planar naphthothiophene cores and potentially weak hydrogen bonding involving the thiol group.
Table 1: Predicted Molecular Geometry Parameters for this compound
| Parameter | Expected Value / Observation | Basis of Prediction |
|---|---|---|
| Molecular Shape | Largely planar | Based on the inherent planarity of the Naphtho[2,1-b]thiophene (B14763065) fused ring system. |
| C-S Bond Length (Thiophene Ring) | ~1.80 - 1.85 Å | Typical values from studies on thiophene derivatives. jchps.com |
| C-C Bond Length (Aromatic) | ~1.36 - 1.45 Å | Standard range for fused aromatic systems. jchps.com |
| C(2)-SH Bond Angle | ~120° | Expected sp² hybridization of the carbon atom in the aromatic ring. |
| Intermolecular Interactions | π-π stacking | Common in planar aromatic molecules, influencing crystal packing. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the molecular formula is C₁₂H₈S₂. The parent Naphtho[2,1-b]thiophene (C₁₂H₈S) has a monoisotopic mass of 184.03 Da. chemspider.com The addition of a second sulfur atom gives this compound a calculated monoisotopic mass of approximately 216.01 Da.
Upon electron impact (EI) ionization, thiophene-containing aromatic compounds typically exhibit a prominent molecular ion (M⁺) peak due to the stability of the aromatic system. researchgate.net The fragmentation pattern of this compound is expected to follow characteristic pathways observed for aromatic thiols and polycyclic aromatic sulfur heterocycles.
Common fragmentation processes would likely involve:
Loss of a hydrogen radical (H·): Leading to an [M-1]⁺ ion.
Loss of a sulfhydryl radical (·SH): A significant fragmentation pathway for thiols, resulting in an [M-33]⁺ ion corresponding to the Naphtho[2,1-b]thiophene cation.
Loss of a sulfur atom (S): Resulting in an [M-32]⁺ ion.
Cleavage of the thiophene ring: More complex fragmentation can lead to the expulsion of CS or C₂H₂S fragments, as seen in the mass spectra of other benzothiophenes. nih.gov
The fragmentation of related compounds, such as benzo[b]thiophene derivatives, shows that cleavage of bonds adjacent to the heteroatom is a dominant process. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z Value (Da) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| ~216 | [C₁₂H₈S₂]⁺ (Molecular Ion) | - |
| ~215 | [C₁₂H₇S₂]⁺ | H· |
| ~184 | [C₁₂H₈S]⁺ | S |
| ~183 | [C₁₂H₇S]⁺ | ·SH |
| ~139 | [C₁₁H₇]⁺ | ·SH, CS |
Advanced UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photoreactivity
UV-Vis and fluorescence spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of molecules. The Naphtho[2,1-b]thiophene core is a chromophore that absorbs UV radiation due to π-π* electronic transitions within the conjugated aromatic system. The introduction of a thiol group (-SH) as an auxochrome is expected to significantly influence these properties.
The sulfur atom of the thiol group possesses lone pairs of electrons that can engage in resonance with the aromatic π-system. This interaction raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap. This reduction in the energy gap results in a bathochromic (red) shift of the main absorption bands to longer wavelengths compared to the parent Naphtho[2,1-b]thiophene. Similar effects are observed in other substituted aromatic systems, such as 2-naphthalenethiol, which displays distinct absorption bands in the UV region. nist.gov
Thiophene-based compounds are known for their potential applications in organic electronics and optoelectronics due to their favorable electronic and optical properties. ontosight.ai Many thiophene derivatives exhibit fluorescence. For example, derivatives of naphtho[2,3-d]thiazole-4,9-dione (B78148) can show fluorescence from blue to orange-red depending on the substituent and solvent polarity. nih.gov It is plausible that this compound would also be fluorescent, with the emission wavelength being sensitive to the solvent environment. The photoreactivity of such a compound could involve processes like photo-oxidation of the thiol group or photochemical reactions involving the excited states of the aromatic system.
Table 3: Expected Spectroscopic Properties of this compound
| Spectroscopic Property | Expected Observation | Underlying Principle |
|---|---|---|
| UV-Vis Absorption (λmax) | Bathochromic shift compared to Naphtho[2,1-b]thiophene | n-π* and π-π* transitions; decreased HOMO-LUMO gap due to thiol substitution. researchgate.net |
| Molar Absorptivity (ε) | High, characteristic of extended π-systems | Large conjugated system allows for efficient absorption of light. |
| Fluorescence Emission | Potential emission in the violet-blue or green region | De-excitation from the S₁ excited state to the S₀ ground state. |
| Stokes Shift | Moderate to large | Energy difference between the lowest energy absorption and highest energy emission peaks. nih.gov |
| Solvatochromism | Likely shift in λmax with solvent polarity | Changes in the dipole moment of the molecule upon electronic excitation. |
Correlation of Molecular Structure with Electronic Properties in Thiol-Substituted Naphthothiophenes
The electronic properties of naphthothiophenes are intrinsically linked to their molecular structure. The fusion of the naphthalene and thiophene rings creates an electron-rich, planar π-conjugated system. Introducing a thiol substituent at the 2-position of the Naphtho[2,1-b]thiophene core provides a direct method for tuning these properties.
The primary mechanism for this tuning is the electronic interaction between the thiol group's lone pair electrons and the aromatic π-system. This interaction, a +M (mesomeric) or resonance effect, donates electron density to the ring system. According to molecular orbital theory, this leads to a destabilization (increase in energy) of the HOMO. The LUMO is less affected, resulting in a net decrease in the HOMO-LUMO energy gap. jchps.com
This relationship has several important consequences:
Optical Properties: A smaller energy gap corresponds to absorption of lower-energy (longer wavelength) photons, explaining the bathochromic shift seen in UV-Vis spectra. researchgate.net
Electrochemical Properties: A higher HOMO energy level implies that the molecule is more easily oxidized, lowering its ionization potential. jchps.com This is a critical parameter for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge injection and transport are required. ontosight.ai
Reactivity: The increased electron density in the ring system can alter its susceptibility to electrophilic aromatic substitution reactions.
Computational studies on thiophene-based systems have consistently shown that chemical modification is an effective strategy to fine-tune electronic and optical properties for specific applications. researchgate.netmdpi.comnih.gov By systematically altering substituents, researchers can engineer molecules with tailored energy levels, absorption spectra, and charge transport characteristics, making thiol-substituted naphthothiophenes a promising class of materials for advanced functional devices. researchgate.net
Reactivity and Mechanistic Studies of Naphtho 2,1 B Thiophene 2 Thiol Transformations
Electrophilic Aromatic Substitution Reactions on the Naphthothiophene-2-thiol Core
The Naphtho[2,1-b]thiophene (B14763065) core is a fused aromatic system that can undergo electrophilic aromatic substitution. ontosight.ai The position of substitution is directed by the inherent reactivity of the ring system and the influence of existing substituents. In the unsubstituted Naphtho[2,1-b]thiophene, the thiophene (B33073) ring is generally more susceptible to electrophilic attack than the naphthalene (B1677914) portion. Studies on substituted naphtho[2,1-b]thiophenes have shown that electrophilic attack, such as bromination and nitration, tends to occur at the 5-position when the 1- and 2-positions on the thiophene ring are already substituted. rsc.org The 1-position shows low reactivity, which is suggested to be due to steric hindrance from the nearby 9-position. rsc.org
The presence of the 2-thiol (-SH) group significantly influences the regioselectivity of electrophilic substitution. The thiol group is an activating, ortho-, para-director due to the ability of its lone pair of electrons to participate in resonance, thereby stabilizing the arenium ion intermediate. youtube.comyoutube.com For Naphtho[2,1-b]thiophene-2-thiol, the thiol group would activate the thiophene ring towards substitution. The primary positions for electrophilic attack would be those ortho and para to the thiol group. Given the structure, the primary site for substitution would be the adjacent 1-position. However, the inherent steric hindrance at the 1-position may lead to substitution at other activated positions on the naphthothiophene core, such as the 5-position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Predicted Major Product(s) | Rationale |
| Bromination (Br₂) | 1-Bromo-naphtho[2,1-b]thiophene-2-thiol and/or 5-Bromo-naphtho[2,1-b]thiophene-2-thiol | The -SH group directs ortho/para. The 1-position is ortho, but sterically hindered. The 5-position is electronically activated by the thiophene sulfur and less hindered. |
| Nitration (HNO₃/H₂SO₄) | 1-Nitro-naphtho[2,1-b]thiophene-2-thiol and/or 5-Nitro-naphtho[2,1-b]thiophene-2-thiol | Similar directing effects as bromination. Reaction conditions can also influence product distribution. |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 5-Acyl-naphtho[2,1-b]thiophene-2-thiol | The bulkiness of the acyl electrophile and its complex with the Lewis acid favor substitution at the less sterically hindered 5-position. |
Oxidation Pathways of the Thiol Group and Thiophene Ring
Oxidation reactions of this compound can occur at two main sites: the exocyclic thiol group and the endocyclic sulfur atom within the thiophene ring, as well as the aromatic carbon framework.
The thiol group is readily oxidized. Mild oxidizing agents typically convert thiols to disulfides. openstax.orglibretexts.org However, stronger oxidation targets the sulfur atom itself. The oxidation of aryl thiols can proceed to form sulfenic acids (R-SOH), which are generally unstable, followed by sulfinic acids (R-SO₂H), and finally sulfonic acids (R-SO₃H).
The endocyclic sulfur of the thiophene ring, being a sulfide (B99878), can also be oxidized. openstax.org Oxidation of sulfides with reagents like hydrogen peroxide typically yields the corresponding sulfoxide (B87167) first, and further oxidation with a stronger agent like a peroxyacid produces the sulfone. openstax.orglibretexts.org The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. organic-chemistry.org
In the context of metabolism, bacterial degradation of methylbenzothiophenes by Pseudomonas strains has been shown to produce sulfoxides. acs.org While specific sulfoxide metabolites of this compound are not detailed in the available literature, it is a probable metabolic pathway. The general mechanism for the oxidation of a sulfide to a sulfoxide and then to a sulfone is illustrated below.
Table 2: Potential Sulfoxidation Products of Naphtho[2,1-b]thiophene
| Oxidized Form | Structure | Notes |
| Naphtho[2,1-b]thiophene sulfoxide | A naphthothiophene core with one oxygen double-bonded to the ring sulfur. | Intermediate oxidation state. Often chiral at the sulfur atom. |
| Naphtho[2,1-b]thiophene sulfone | A naphthothiophene core with two oxygens double-bonded to the ring sulfur. | Higher oxidation state. The aromaticity of the thiophene ring is disrupted. |
Epoxidation of the aromatic rings is a key metabolic activation pathway for many polycyclic aromatic hydrocarbons (PAHs). For polycyclic aromatic thiophenes, this can lead to reactive intermediates. The epoxidation of PAHs can be achieved chemically, for instance, using iron porphyrin catalysts that mimic the action of cytochrome P450 enzymes. nih.gov These systems can generate epoxides on the peripheral rings of the aromatic system. nih.gov These epoxides are often unstable and can undergo rearrangement to form phenols or ring-opening via nucleophilic attack. nih.gov
Dearomatization, the conversion of a flat aromatic system to a three-dimensional structure, is a challenging but synthetically valuable transformation. nih.govrsc.org Thiophenes possess significant resonance energy, making them resistant to dearomatization. nih.gov However, catalytic asymmetric dearomatization methods have been developed for thiophenes and naphthalenes, yielding chiral spiranes and other complex structures. nih.govnih.govresearchgate.net These reactions often proceed via highly reactive intermediates that overcome the aromatic stabilization energy. For this compound, such processes would lead to a loss of aromaticity in either the thiophene or naphthalene portion of the molecule, generating highly functionalized, three-dimensional products.
Dioxygenase enzymes, found in various soil bacteria like Pseudomonas species, are crucial for the environmental degradation of aromatic compounds. normalesup.org These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, typically forming cis-dihydrodiols. normalesup.org
Studies on the biodegradation of Naphtho[2,1-b]thiophene by Pseudomonas strains have identified specific metabolites resulting from ring cleavage. nih.gov For instance, Pseudomonas strain W1, when grown on Naphtho[2,1-b]thiophene, produced 4-hydroxybenzothiophene-5-carboxylic acid and 5-hydroxybenzothiophene-4-carboxylic acid. nih.gov This indicates that the initial enzymatic attack occurs on the naphthalene part of the molecule, followed by ring fission. The degradation pathway likely involves a dioxygenase, such as naphthalene dioxygenase, which is known to have broad substrate specificity. nih.gov
Table 3: Identified Metabolites from the Biotransformation of Naphtho[2,1-b]thiophene by Pseudomonas strain W1 nih.gov
| Metabolite | Chemical Name | Percentage of Original Substrate |
| Metabolite I | 4-hydroxybenzothiophene-5-carboxylic acid | 19% |
| Metabolite II | 5-hydroxybenzothiophene-4-carboxylic acid | 9% |
| Data from cultures grown for 7 days. |
Photochemical Reactivity of Thiol-Functionalized Naphthothiophenes
The extended π-system of naphthothiophenes makes them candidates for photochemical reactions, including cyclizations and photochromic behavior. The thiol group can also participate in or influence these photochemical transformations.
Photocyclization is a powerful method for synthesizing complex polycyclic aromatic systems. The photocyclization of stilbene-like molecules, including those containing thiophene rings, can lead to the formation of new fused-ring structures upon irradiation with UV light. yorku.ca For instance, 1,4-dithienyl-1,3-butadienes undergo photocyclization to form benzothiophene (B83047) derivatives. yorku.ca Aryl thiols themselves can be involved in various photochemical transformations, acting as electron donors or hydrogen atom sources. researchgate.net
Photochromism, the reversible transformation of a chemical species between two forms having different absorption spectra, is a property exhibited by certain classes of molecules, such as diarylethenes. Diarylethenes containing benzothiophene units have been synthesized and show photochromic properties, switching between open and closed forms upon irradiation with UV and visible light. nih.gov The electronic properties and even the dihedral angle between the aromatic rings can significantly impact the efficiency of these photochemical reactions. nii.ac.jp While specific studies on the photocyclization or photochromism of this compound are not prominent, the structural motifs present suggest that it could be a precursor for designing novel photoresponsive materials.
Detailed Research Findings on this compound Remain Elusive
Following a comprehensive review of scientific literature and chemical databases, specific research detailing the reactivity and mechanistic pathways of this compound is not presently available. While extensive information exists on the parent compound, Naphtho[2,1-b]thiophene, and the general chemical behavior of aryl thiols, studies focusing explicitly on the photoreactivity, acid resistance, and the nucleophilic and radical reactions of the thiol moiety on the Naphtho[2,1-b]thiophene scaffold could not be located.
The parent compound, Naphtho[2,1-b]thiophene, is known to undergo various substitution reactions, such as bromination, formylation, and acylation, which typically occur at the 2- and 5-positions of the fused ring system. rsc.org Furthermore, derivatives of Naphtho[2,1-b]thiophene, including carboxylic acids and various heterocyclic structures, have been synthesized and studied for potential applications in medicinal chemistry and materials science. ontosight.airesearchgate.net
General principles of thiol chemistry suggest that the thiol group (-SH) of this compound would likely exhibit nucleophilic properties and be susceptible to oxidation. The sulfur-hydrogen bond in aryl thiols is known to be relatively weak, facilitating the formation of thiyl radicals (RS•) under appropriate conditions. These radicals are key intermediates in various reactions, most notably thiol-ene and thiol-yne additions to unsaturated bonds. However, without specific experimental data for this compound, any discussion of its reactivity in these areas would be speculative.
Similarly, while studies have been conducted on the photoreactivity and acid resistance of related but structurally distinct molecules like naphtho-thiophene benzylamines, nih.gov these findings cannot be directly extrapolated to this compound.
Due to the absence of specific research data, it is not possible to provide a detailed, evidence-based article on the topics requested. The creation of data tables and in-depth discussion of reaction mechanisms for this compound would require dedicated experimental investigation that does not appear to have been published in the available scientific literature.
Advanced Materials Science Applications of Naphtho 2,1 B Thiophene 2 Thiol and Its Derivatives
Organic Semiconductor Research
Derivatives of naphtho[2,1-b]thiophene (B14763065) are increasingly recognized for their potential as high-performance organic semiconductors. The performance of these materials in electronic devices is largely determined by their charge transport mobility, the type of charge they carry (holes or electrons), and their stability. nih.govnih.gov
Charge Transport Characteristics in Naphthothiophene-Thiol Systems
Effective charge transport in organic semiconductors relies on strong intermolecular interactions and ordered molecular packing, which facilitates the movement of charge carriers. nih.gov The rigid and planar structure of the naphthothiophene core is advantageous for creating efficient pathways for charge transport. This planarity promotes π-π stacking, a key mechanism for charge hopping between adjacent molecules. nih.govnih.gov
Extending the π-conjugation of the molecular backbone is a proven strategy for enhancing carrier mobility. nih.gov Research on derivatives such as naphtho[1,2-b:5,6-b']dithiophene has shown that larger π-conjugated systems lead to higher electron mobility. nih.gov For instance, the fused-ring electron acceptor IOIC2, which is based on a naphthodithiophene core, exhibits an electron mobility of 1.0 × 10⁻³ cm² V⁻¹ s⁻¹, double that of a smaller naphthalene-based analogue. nih.gov Similarly, derivatives of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) have demonstrated high thermal stability and hole mobilities up to 3.5 cm² V⁻¹ s⁻¹. capes.gov.br The introduction of thiophene (B33073) spacers in certain acceptor triads has also been shown to enhance π-π interactions, leading to improved electron mobility. sciengine.com
Development of N-Type and P-Type Organic Semiconductors
Organic semiconductors are classified as p-type (hole-transporting) or n-type (electron-transporting) based on the majority charge carrier. nih.govyoutube.com While many organic materials naturally exhibit p-type behavior, the development of high-performance n-type and ambipolar (transporting both holes and electrons) semiconductors is crucial for creating complex electronic circuits like p-n junctions and complementary circuits. sciengine.comyoutube.comgoogle.com
Thiophene-based materials are typically electron-rich and thus tend to be p-type semiconductors. google.com Derivatives of naphthothiophene, such as Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] ontosight.aibenzothiophene (B83047), have demonstrated good p-type transistor behavior with high hole mobility. rsc.orghkbu.edu.hk
However, the electronic properties can be tuned through chemical modification. The introduction of electron-withdrawing groups can increase electron affinity and induce n-type behavior. google.com For example, modifying a thiophene core with fluorocarbon functional groups can create n-type semiconductors with mobilities around 0.01 cm² V⁻¹s⁻¹. google.com Furthermore, certain derivatives of naphtho[2,3-c] ontosight.aicolab.wsontosight.aithiadiazole (NTD) have been shown to possess ambipolar transporting properties, with nearly identical hole and electron mobilities. rsc.org One such derivative exhibited high hole and electron mobilities of 7.16 × 10⁻⁴ and 6.19 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively. rsc.org This ambipolar behavior was attributed to similar reorganization energies for both holes and electrons. rsc.org
Fabrication and Performance of Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, valued for their potential in low-cost, flexible, and large-area applications. nih.govrug.nl The performance of an OFET is primarily evaluated by its charge carrier mobility (µ), on/off current ratio (I_on/I_off), and threshold voltage (V_th). nih.govresearchgate.net Naphthothiophene derivatives have emerged as promising active layer materials in OFETs. researchgate.net
The fabrication of OFETs typically involves depositing the organic semiconductor onto a substrate with source, drain, and gate electrodes. nih.govrug.nl Techniques like thermal vacuum evaporation are commonly used to create the active layer. rug.nl The performance of devices using naphthothiophene derivatives can be significantly influenced by factors such as annealing temperature and chemical structure. rsc.orghkbu.edu.hk
For example, OFETs based on NBTBT-10, a naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] ontosight.aibenzothiophene derivative, showed a progressive enhancement in performance with increased annealing temperature, achieving a hole mobility of 0.25 cm² V⁻¹ s⁻¹ and an on/off ratio of 10⁵–10⁶ after annealing at 220 °C. rsc.orghkbu.edu.hk A fluorinated version, NBTBTF-10, reached a similar hole mobility of 0.24 cm² V⁻¹ s⁻¹ at a lower annealing temperature of 140 °C, highlighting the role of fluorine-induced dipole-dipole interactions in molecular packing. rsc.orghkbu.edu.hk Another notable example is a monolayer OFET using dioctylbenzothienobenzothiophene (C8-BTBT), which achieved a remarkable room temperature peak mobility of ~10 cm²/Vs. frontiersin.org
OFET Performance Data for Naphthothiophene-Based Derivatives
| Derivative | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Type |
|---|---|---|---|
| NBTBT-10 | 0.25 | 10⁵–10⁶ | p-type |
| NBTBTF-10 | 0.24 | 10⁶–10⁷ | p-type |
| DPh-DNTT | up to 3.5 | - | p-type |
| IOIC2 | 1.0 x 10⁻³ | - | n-type |
| NTI-BTT | 0.13 | - | n-type |
| NTD Derivative (1) | 7.16 x 10⁻⁴ (hole), 6.19 x 10⁻⁴ (electron) | - | Ambipolar |
| C8-BTBT | ~10 | - | p-type |
Optoelectronic Devices and Energy Conversion
The unique electronic and optical properties of naphthothiophene derivatives make them suitable for a range of optoelectronic applications, including devices that convert light to electricity (photovoltaics) and electricity to light (light-emitting diodes). ontosight.ai
Applications in Organic Photovoltaics (OPVs) and Solar Cells
The efficiency of an OPV is determined by its power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). nih.govmdpi.com Extending the π-conjugation in the molecular structure is a key strategy for improving these parameters. nih.gov For instance, a non-fullerene acceptor called IOIC2, based on a naphtho[1,2-b:5,6-b']dithiophene core, was used in an OPV that achieved a high PCE of 12.3%. nih.gov This was significantly higher than a similar device using a smaller naphthalene-based acceptor. nih.gov
Performance of OPVs with Naphthothiophene Derivatives
| Device Blend | Role of Naphthothiophene | PCE (%) | Voc (V) | Jsc (mA cm⁻²) | FF (%) |
|---|---|---|---|---|---|
| FTAZ:IOIC2 | Acceptor | 12.3 | - | - | - |
| NDTP-CNCOO:PC71BM | Donor | 7.20 | - | - | >70 |
Development for Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Transistors
Naphthothiophene-based compounds are being investigated for use in organic light-emitting diodes (OLEDs) and the more recent organic light-emitting transistors (OLETs), which integrate light emission and electrical switching functionalities. ontosight.airug.nlnih.gov In OLEDs, these materials can function as the light-emitting molecules themselves or as host materials that facilitate efficient energy transfer to guest emitters. ossila.com
Key properties for host materials include high thermal stability (glass transition temperature > 100°C) and appropriate energy levels to facilitate charge transport and energy transfer. noctiluca.euep2-bayreuth.de The rigid structure of naphthothiophene derivatives contributes to good thermal and morphological stability. noctiluca.eu Donor-π-acceptor type molecules incorporating a thieno[3,2-b]thiophene (B52689) linker have been designed as emitters. beilstein-journals.orgnih.gov One such compound, DMB-TT-TPA, was used in a solution-processed OLED that exhibited a maximum current efficiency of 10.6 cd/A and an external quantum efficiency of 4.61%. beilstein-journals.orgbeilstein-archives.org
Furthermore, certain naphtho[2,3-c] ontosight.aicolab.wsontosight.aithiadiazole derivatives have been developed as light-emitting materials with ambipolar charge transport properties, making them suitable for use in OLETs. rsc.orgnih.gov These multifunctional materials combine high fluorescence quantum yields with balanced hole and electron mobilities, which is essential for achieving efficient light emission within the transistor channel. rsc.org
Smart Materials and Sensing Technologies
The Naphtho[2,1-b]thiophene scaffold, particularly when functionalized with a thiol group, offers a versatile platform for the design of materials that can respond to external stimuli such as light, heat, and the presence of chemical species.
Photochromic and Thermochromic Materials
While direct experimental evidence for the photochromic and thermochromic behavior of Naphtho[2,1-b]thiophene-2-thiol itself is not extensively documented, the fundamental principles of these phenomena in related thiophene-containing aromatic systems suggest a strong potential for such properties.
Photochromism , the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a hallmark of diarylethene derivatives containing thiophene rings. elsevierpure.comacs.orgnih.govnih.govacs.org The process typically involves a 6π-electrocyclization reaction, where a colorless open-ring isomer converts to a colored closed-ring isomer upon exposure to ultraviolet (UV) light, and the reverse process is induced by visible light. acs.orgrsc.org The thermal stability and fatigue resistance of these diarylethene-based switches make them highly attractive for applications in optical data storage and molecular switches. acs.org By analogy, it is conceivable that derivatives of this compound could be designed to exhibit similar photochromic behavior. The fused naphthalene (B1677914) and thiophene rings provide a rigid and electronically tunable core that could be incorporated into a diarylethene-type structure.
Thermochromism , the change in color with temperature, is another property observed in conjugated polymers containing thiophene units, such as polythiophenes. researchgate.netacs.orgrsc.org This phenomenon often arises from conformational changes in the polymer backbone induced by temperature variations, which in turn affect the conjugation length and the electronic absorption spectrum. rsc.org For instance, poly(3-alkylthiophene)s exhibit thermochromism due to the twisting of the polymer chain at elevated temperatures, leading to a blue shift in their absorption spectrum. The Naphtho[2,1-b]thiophene unit, when integrated into a polymer chain, could impart significant steric interactions and influence the planarity of the backbone, potentially leading to pronounced thermochromic effects.
| Material Class | Stimulus | Underlying Mechanism | Potential Application |
| Diarylethenes with thiophene units | Light (UV/Visible) | Reversible 6π-electrocyclization | Optical data storage, molecular switches |
| Polythiophenes | Temperature | Conformational changes in the polymer backbone | Temperature sensors, smart windows |
Chemo- and Biosensors based on Thiol-Naphthothiophene Scaffolds
The inherent properties of the this compound scaffold make it a promising candidate for the development of highly selective and sensitive chemo- and biosensors. The thiol group is a well-established anchoring point for immobilization on surfaces like gold and can also act as a recognition site for various analytes, particularly heavy metal ions. researchgate.netacs.orgnih.gov The naphthothiophene moiety, with its extended π-system, can serve as a fluorophore or a chromophore, enabling optical or electrochemical signal transduction upon analyte binding.
Chemosensors: Naphthol- and thiophene-based fluorescent chemosensors have been successfully developed for the detection of various metal ions, including Zn²⁺ and Fe³⁺. nih.govchemisgroup.usresearchgate.netrsc.org The sensing mechanism often involves chelation-enhanced fluorescence (CHEF) or fluorescence quenching upon interaction with the target ion. A sensor based on this compound could leverage the strong affinity of the thiol group for soft metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). acs.org Upon binding, the electronic properties of the naphthothiophene core would be perturbed, leading to a detectable change in its fluorescence or absorption spectrum.
Biosensors: The thiol group facilitates the covalent attachment of biorecognition elements such as enzymes, antibodies, or nucleic acids, paving the way for the development of specific biosensors. For instance, a this compound modified electrode could be functionalized with DNA probes for the detection of specific gene sequences. The hybridization event could be monitored electrochemically by observing changes in the redox signal of the naphthothiophene unit.
| Sensor Type | Target Analyte | Key Functional Group | Transduction Mechanism |
| Chemosensor | Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Thiol (-SH) | Fluorescence/Colorimetric Change |
| Biosensor | DNA, Proteins | Thiol (-SH) for immobilization | Electrochemical Signal Change |
Integration into Conjugated Polymer Systems and Macromolecular Architectures
The incorporation of this compound and its derivatives into conjugated polymers offers a pathway to new materials with tailored electronic and optical properties for applications in organic electronics. The rigid and planar structure of the naphthothiophene unit can enhance π-π stacking and charge carrier mobility in the resulting polymers.
The synthesis of conjugated polymers containing thiophene and its fused derivatives is a well-established field, with various polymerization techniques like Stille coupling, Suzuki coupling, and direct arylation polymerization being employed. rsc.orgrsc.orgnih.govacs.org The Naphtho[2,1-b]thiophene core can be readily functionalized to introduce polymerizable groups, allowing for its integration as a monomer into different polymer backbones. ontosight.ai For example, polymers containing naphtho[2,3-c]thiophene (B1243081) units have been synthesized and shown to possess low band gaps, which is advantageous for applications in nonlinear optics and organic solar cells. dntb.gov.ua
The thiol group in this compound can serve multiple roles in macromolecular architectures. It can act as a chain transfer agent in certain polymerization reactions, a site for post-polymerization modification, or a point of attachment to other polymer chains to create graft or block copolymers. This versatility allows for the design of complex macromolecular structures with precisely controlled properties. For instance, thiophene-terminated oligomers have been used as macromonomers to synthesize "hairy-rod" type conjugated polymers, where a rigid conjugated backbone is surrounded by flexible side chains. mdpi.com
| Polymer Architecture | Role of Naphtho[2,1-b]thiophene Unit | Potential Application |
| Linear Conjugated Polymer | Monomeric building block | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |
| Graft/Block Copolymer | Side chain or block segment | Modified solubility and morphology |
| "Hairy-Rod" Polymer | Core of the macromonomer | Enhanced processability of conjugated polymers |
Q & A
Q. What are the common synthetic routes for preparing naphtho[2,1-b]thiophene-2-thiol derivatives?
this compound derivatives can be synthesized via multi-step reactions involving precursor functionalization. For example:
- Schiff base formation : Reacting naphtho[2,1-b]furan-2-carbohydrazide with substituted aldehydes (e.g., 2-chloro-3-formylquinoline) in ethanol under reflux with catalytic acetic acid yields Schiff bases. Subsequent treatment with chloroacetyl chloride generates azetidinone derivatives .
- One-pot reactions : A three-component reaction using Meldrum’s acid, aryl glyoxals, and β-naphthol in the presence of triethylamine avoids expensive catalysts and chromatographic separation, yielding functionalized naphtho[2,1-b]furan derivatives with high regioselectivity . Note: Adapt these methods for thiophene-2-thiol by substituting furan precursors with thiophenol derivatives .
Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?
Structural validation typically involves:
- Elemental analysis to confirm molecular composition.
- Spectroscopic techniques :
- ¹H/¹³C NMR : Signals for aromatic protons (δ 6.8–8.0 ppm) and thiol-specific peaks (e.g., δ 3.8 ppm for CH₂ groups in side chains) .
- Mass spectrometry : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns (e.g., [M]⁺ for C₁₆H₁₀S at m/z 234.32) .
Advanced Research Questions
Q. How can regioselectivity challenges in this compound synthesis be addressed?
Regioselectivity issues arise due to the potential formation of isomeric products. Strategies include:
- Solvent and catalyst optimization : Using polar aprotic solvents (e.g., DMF) with mild bases (e.g., Et₃N) to direct nucleophilic attack at the 2-position of the thiophene ring .
- Steric/electronic control : Electron-withdrawing groups (e.g., nitro) on aryl glyoxals favor specific cyclization pathways, suppressing undesired isomers .
Q. What methodologies are used to evaluate the biochemical interactions of this compound derivatives?
- Enzyme inhibition assays : Test interactions with NF-κB or cytochrome P450 enzymes using fluorescence polarization or calorimetry .
- Cellular studies : Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HepG2) and monitor apoptosis markers (e.g., caspase-3 activation) .
- Molecular docking : Simulate binding affinities to target proteins (e.g., DNA gyrase for antimicrobial activity) using software like AutoDock .
Q. How can researchers resolve contradictions in reported biological activity data for naphtho[2,1-b]thiophene derivatives?
Discrepancies may arise from structural variations or assay conditions. Mitigation strategies:
- Standardized protocols : Use consistent cell lines (e.g., E. coli ATCC 25922 for antibacterial assays) and control compounds (e.g., ciprofloxacin) .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogens at the quinoline ring) to isolate contributing factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
